D-葡萄糖胺-3-硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of D-glucosamine-3-sulfate involves key enzymatic processes, particularly the action of heparan sulfate D-glucosaminyl 3-O-sulfotransferases (3-OSTs). These enzymes are crucial for transferring sulfate to the 3-OH position of glucosamine residues, a modification that does not confer anticoagulant activity but is essential for creating specific biological functions of heparan sulfate (Liu et al., 1999). Moreover, the enzymatic synthesis of 3-O-sulfated oligosaccharides has been explored to understand the relationship between heparan sulfate structures and their biological functions, highlighting the complexity and specificity of these sulfation patterns (Wang et al., 2017).

Molecular Structure Analysis

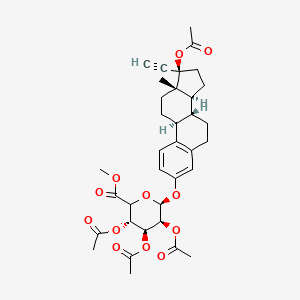

The molecular structure of D-glucosamine-3-sulfate is characterized by the presence of a sulfate group at the third position of the glucosamine molecule. This structural feature significantly influences its interactions and function within biological systems. For instance, the NMR characterization of amine groups of glucosamine and its 3-O-sulfated form in aqueous solutions provides insights into their chemical environment and behavior in biological systems (Beecher & Larive, 2015).

Chemical Reactions and Properties

D-Glucosamine-3-sulfate participates in various chemical reactions due to its functional groups. Its role as a ligand in copper-catalyzed synthesis of aryl sulfones from aryl halides and sodium sulfinates exemplifies its utility in facilitating specific chemical transformations, showcasing its chemical reactivity and potential applications in organic synthesis (Yang et al., 2014).

科学研究应用

细胞膜稳定性

D-葡萄糖胺有助于维持细胞膜稳定性 {svg_1}. D-葡萄糖胺带正电荷的氨基可以电结合细胞膜,从而防止组织损伤 {svg_2}. 这一过程可能有助于维持细胞膜稳定性 {svg_3}.

再生医学

D-葡萄糖胺在再生医学领域有特定的应用 {svg_4}. 它控制生物反应并保护细胞和组织 {svg_5}. 使用D-葡萄糖胺进行电穿孔后,通过细胞膜上的电孔快速修复微泄漏 {svg_6}.

伤口愈合

使用D-葡萄糖胺敷料可以加速伤口愈合,促进细胞增殖和分化 {svg_7}. D-葡萄糖胺可以物理附着在细胞膜上,这意味着使用D-葡萄糖胺敷料由于细胞增殖和分化增加,将加速伤口愈合 {svg_8}.

抗氧化活性

D-葡萄糖胺具有超氧化物/羟自由基清除活性,对亚铁离子的螯合作用强,并增强还原型谷胱甘肽水平,从而促进抗细胞内氧化应激活性 {svg_9}.

止痛

这种稳定性的作用也可以解释止痛,因为D-葡萄糖胺与钠通道结合,导致其开放时间更长 {svg_10}. 众所周知,作为海洋功能性食品,口服D-葡萄糖胺已被用于许多国家缓解骨关节炎的疼痛 {svg_11}.

分析分析

作用机制

Target of Action

D-Glucosamine-3-Sulfate (GlcN-3S) primarily targets the extracellular matrix of cartilage, intervertebral disc, and synovial fluid . It is a major constituent of glycosaminoglycans (GAGs), which are essential for the normal growth and repair of connective tissues . GlcN-3S may also interact with cell membrane proteins , contributing to cell membrane stability .

Mode of Action

GlcN-3S interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain . It also has structure-modifying and anti-inflammatory effects at high concentrations . Positively charged amino groups of GlcN-3S can bind the cell membrane electrically, protecting against tissue damage .

Biochemical Pathways

GlcN-3S is involved in the hexosamine biosynthesis pathway . It is synthesized from fructose 6-phosphate and glutamine, providing a precursor for all nitrogen-containing sugars . GlcN-3S also contributes to the production of hyaluronic acid, keratan sulfate, and sulfated GAGs .

Pharmacokinetics

GlcN-3S is easily absorbed, but the current treatment doses (for example, 1,500 mg/day) barely reach the required therapeutic concentration in plasma and tissue . The pharmacokinetics of GlcN-3S support once-daily dosage . Its elimination half-life is tentatively estimated to average 15 hours .

Result of Action

The administration of GlcN-3S results in increased cell proliferation and differentiation, accelerating wound healing . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Action Environment

The action of GlcN-3S can be influenced by environmental factors. For instance, the application of a GlcN-3S dressing can accelerate wound healing . Furthermore, the prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using GlcN-3S .

生化分析

Biochemical Properties

D-Glucosamine-3-Sulfate participates in various biochemical reactions. It is a precursor in the synthesis of glycosylated proteins and lipids, contributing to the structure of two polysaccharides, chitosan and chitin . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it is involved in the formation of heparan sulfate, a polysaccharide that interacts with a variety of proteins to mediate cellular processes .

Cellular Effects

D-Glucosamine-3-Sulfate influences various types of cells and cellular processes. It has been shown to bind to the cell membrane, providing stability and protection against tissue damage . It also plays a role in cell proliferation and differentiation, contributing to wound healing . Furthermore, it has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, D-Glucosamine-3-Sulfate exerts its effects through several mechanisms. It binds to the cell membrane, protecting against tissue damage . It also influences the activation of inflammatory pathways in human synovial cells, which are responsible for producing synovial fluid components . Additionally, it is involved in the synthesis of glycosylated proteins and lipids, serving as a building block for these molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Glucosamine-3-Sulfate can change over time. It has been observed to promote cell proliferation and differentiation, contributing to wound healing

Dosage Effects in Animal Models

The effects of D-Glucosamine-3-Sulfate can vary with different dosages in animal models. Some studies have reported positive responses associated with higher doses and preemptive administrations

Metabolic Pathways

D-Glucosamine-3-Sulfate is involved in several metabolic pathways. It serves as a precursor in the biochemical synthesis of glycosylated proteins and lipids . It also plays a role in the formation of heparan sulfate, a polysaccharide that interacts with various enzymes and cofactors .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-GLUCOSAMINE-3-SULFATE involves the conversion of D-glucosamine to D-glucosamine-3-sulfate through a series of chemical reactions.", "Starting Materials": [ "D-glucosamine", "Sulfur trioxide", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "D-glucosamine is dissolved in methanol and reacted with sulfur trioxide to form D-glucosamine-3-sulfonic acid.", "Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the sodium salt of D-glucosamine-3-sulfonic acid.", "The sodium salt is then acidified with hydrochloric acid to release D-glucosamine-3-sulfonic acid.", "Water is added to the reaction mixture to precipitate D-glucosamine-3-sulfate as a solid.", "The solid is filtered, washed with water, and dried to obtain pure D-glucosamine-3-sulfate." ] } | |

CAS 编号 |

103192-52-5 |

分子式 |

C6H13NO8S |

分子量 |

259.23 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)